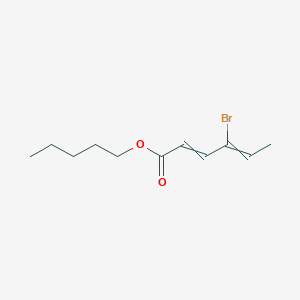
Pentyl 4-bromohexa-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl 4-bromohexa-2,4-dienoate is an organic compound with the molecular formula C11H17BrO2. It is characterized by the presence of a pentyl group attached to a 4-bromohexa-2,4-dienoate moiety. This compound contains a total of 30 bonds, including 13 non-hydrogen bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, and 1 ester group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 4-bromohexa-2,4-dienoate can be achieved through various organic reactions. One common method involves the esterification of 4-bromohexa-2,4-dienoic acid with pentanol in the presence of a catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pentyl 4-bromohexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pentyl 4-bromohexa-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pentyl 4-bromohexa-2,4-dienoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. The bromine atom can participate in substitution reactions, leading to the formation of new chemical bonds. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentyl 4-chlorohexa-2,4-dienoate: Similar structure but with a chlorine atom instead of bromine.
Pentyl 4-fluorohexa-2,4-dienoate: Contains a fluorine atom instead of bromine.
Pentyl 4-iodohexa-2,4-dienoate: Contains an iodine atom instead of bromine.
Uniqueness
Pentyl 4-bromohexa-2,4-dienoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
96606-16-5 |
|---|---|
Molekularformel |
C11H17BrO2 |
Molekulargewicht |
261.15 g/mol |
IUPAC-Name |
pentyl 4-bromohexa-2,4-dienoate |
InChI |
InChI=1S/C11H17BrO2/c1-3-5-6-9-14-11(13)8-7-10(12)4-2/h4,7-8H,3,5-6,9H2,1-2H3 |
InChI-Schlüssel |
GITQQVNXUDRRRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)C=CC(=CC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


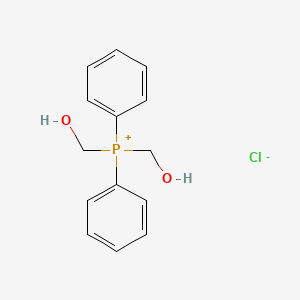
![Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis-](/img/structure/B14342433.png)
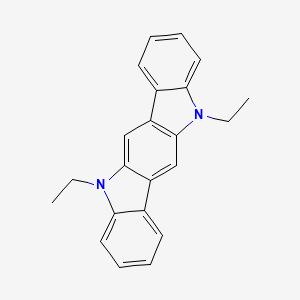
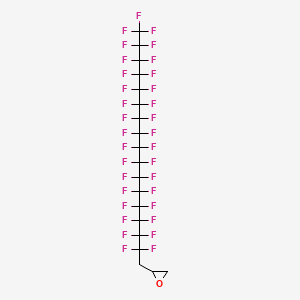
![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene](/img/structure/B14342440.png)
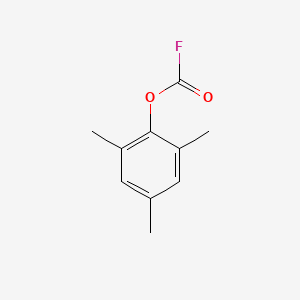
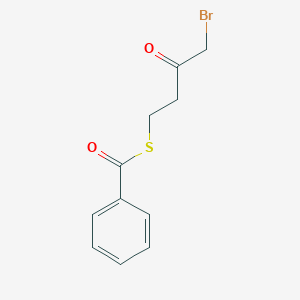
![N-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzamide](/img/structure/B14342448.png)


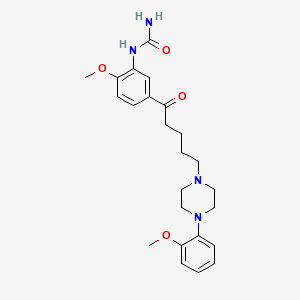
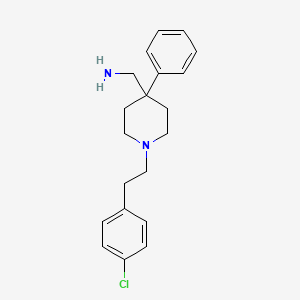
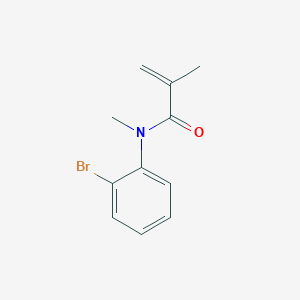
![1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14342486.png)
